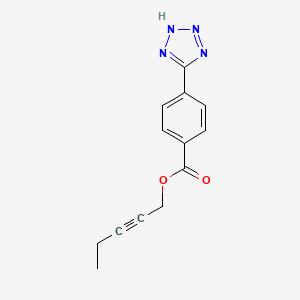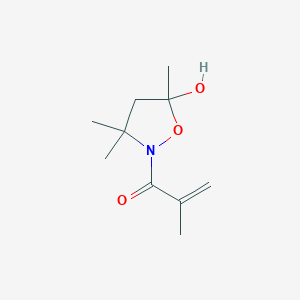
Acetic acid;2-ethoxypropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-ethoxypropane-1,3-diol is a chemical compound with the molecular formula C7H16O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetic acid and 2-ethoxypropane-1,3-diol moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethoxypropane-1,3-diol can be achieved through various synthetic routes. One common method involves the reaction of acetic acid with 2-ethoxypropane-1,3-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous reactors, advanced catalysts, and purification techniques to produce the compound in high quantities and with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-ethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2-ethoxypropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme functions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-ethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: These compounds share structural similarities with acetic acid;2-ethoxypropane-1,3-diol and are used in similar applications.
1,3-Dioxolanes: Another class of compounds with comparable properties and uses.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability.
Propriétés
Numéro CAS |
652973-61-0 |
|---|---|
Formule moléculaire |
C7H16O5 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
acetic acid;2-ethoxypropane-1,3-diol |
InChI |
InChI=1S/C5H12O3.C2H4O2/c1-2-8-5(3-6)4-7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
Clé InChI |
YPAAQDRZKYYSIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CO)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)

![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)


![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)

![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

